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molecular formula C9H14OS B8663242 2-(4-Hydroxypentyl)thiophene

2-(4-Hydroxypentyl)thiophene

Cat. No. B8663242
M. Wt: 170.27 g/mol
InChI Key: XWRQSGCHCTZQBH-UHFFFAOYSA-N
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Patent
US04665090

Procedure details

2-(4-Oxopentyl)thiophene (3.30 g, 19.6 mmol) was dissolved in 10 ml of 95% ethanol and the solution was added to a stirred solution of sodium borohydride (0.38 g, 10 mmol) in 20 ml of ethanol at room temperature. The mixture was stirred overnight and the excess reducing agent destroyed by the dropwise addition of 1N HCl. The solvents were evaporated and the residue partitioned between water and ether. The organic phase was washed with water and brine and dried (Na2SO4) Evaporation of the solvents gave 3.13 g of product as a yellow oil, which was used without purification in the next step.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:11])[CH2:3][CH2:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[BH4-].[Na+]>C(O)C>[OH:1][CH:2]([CH3:11])[CH2:3][CH2:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
O=C(CCCC=1SC=CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
destroyed by the dropwise addition of 1N HCl
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ether
WASH
Type
WASH
Details
The organic phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(Na2SO4) Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(CCCC=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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